4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
Historical Context and Evolution of 1,2,4-Triazole Derivatives
The historical development of 1,2,4-triazole derivatives traces back to the late 19th century when the name "triazole" was first coined by Bladin in 1885 to designate the five-membered three nitrogen-containing heterocyclic aromatic ring system possessing the molecular formula C₂H₃N₃. This seminal work established the foundation for what would become one of the most important classes of nitrogen-containing heterocycles in modern pharmaceutical chemistry. The subsequent development of triazole chemistry progressed gradually throughout the early 20th century, with significant acceleration occurring as researchers established facile and convenient synthetic methodologies alongside comprehensive understanding of triazole interactions with biological systems.
A pivotal moment in triazole medicinal chemistry occurred in 1944 with the discovery of antifungal activities in azole derivatives, a breakthrough that fundamentally transformed the therapeutic landscape. This discovery catalyzed intensive research efforts that ultimately led to the development of numerous clinically important antifungal agents including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. The mechanism underlying these antifungal activities involves the inhibition of ergosterol synthesis through blocking of the cytochrome P450-dependent enzyme CYP 51, wherein triazole-type ring structures coordinate with the heme iron of the cytochrome P450 enzyme.
The synthesis of 1,2,4-triazoles has been achieved through various established methodologies, including the classical Einhorn-Brunner reaction and the Pellizzari reaction discovered in 1911 by Guido Pellizzari. The Pellizzari reaction involves the organic reaction of an amide and a hydrazide to form a 1,2,4-triazole, though this method is not regioselective and has limitations in the number of substituents that can be incorporated into the ring structure. More recent synthetic approaches have employed microwave irradiation to shorten reaction times and increase yields, addressing some of the traditional limitations associated with high temperature requirements and extended reaction periods.
Significance of the 4H-1,2,4-Triazole-3-Thiol Core in Medicinal Chemistry
The 4H-1,2,4-triazole-3-thiol core structure represents one of the most pharmaceutically significant heterocyclic frameworks in contemporary medicinal chemistry, distinguished by its exceptional versatility in biological applications and its ability to interact with diverse molecular targets. This structural motif functions as an important pharmacophore through high-affinity interactions with biological receptors, attributed to its distinctive dipole character, hydrogen bonding capacity, structural rigidity, and favorable solubility properties. The triazole nucleus demonstrates remarkable stability to metabolic degradation and serves as both a hydrogen bond acceptor and donor, enabling versatile interactions at active sites of various biological receptors.
The incorporation of sulfur in the form of mercapto- and thione-substitution within triazole heterocycles significantly enhances potency compared to their parent derivatives. This enhancement is particularly evident in the 1,2,4-triazole-3-thiol derivatives, which have demonstrated a comprehensive spectrum of biological activities including anticancer, antimicrobial, antitubercular, hypoglycemic, neuroprotective, and anti-inflammatory properties. The thiol functional group contributes to the biological activity through its ability to form covalent bonds with target proteins, thereby modulating their activity and enabling specific therapeutic effects.
Research has demonstrated that 1,2,4-triazole-3-thiol derivatives exhibit particularly promising anticancer properties. In studies conducted on human melanoma IGR39, triple-negative breast cancer MDA-MB-231, and pancreatic carcinoma Panc-1 cell lines, several derivatives showed effective cytotoxicity with half maximal effective concentration values ranging from 2 to 17 micromolar. The compounds demonstrated several-fold higher cytotoxicity against triple-negative breast cancer cell lines compared to normal fibroblasts, indicating favorable selectivity profiles. Mechanistic studies revealed that these compounds can induce cell cycle arrest, inhibit cell migration, and affect multiple cellular pathways involved in cancer progression.
Neuroprotective applications of 1,2,4-triazole derivatives have also shown considerable promise. Research has identified compounds that protect neuronal cells from oxidative stress through multiple mechanisms including iron chelation, reactive oxygen species scavenging, and restoration of mitochondrial membrane potential. These neuroprotective effects are mediated through enhancement of antioxidant defense systems by increasing superoxide dismutase activity and promoting nuclear translocation of nuclear factor erythroid 2-related factor 2. Animal studies have demonstrated behavioral improvements, reduced cerebral infarction areas, and favorable bioavailability profiles following both oral and intravenous administration.
Rationale for Structural Modifications in 4-Ethyl-5-(2-Methylphenyl) Substituents
The strategic incorporation of 4-ethyl and 5-(2-methylphenyl) substituents in the triazole-3-thiol framework represents a rational approach to structure-activity relationship optimization based on established principles of medicinal chemistry and empirical evidence from biological screening studies. The ethyl substituent at the 4-position provides several advantageous properties including enhanced lipophilicity for improved membrane permeability, metabolic stability through reduced susceptibility to oxidative metabolism, and favorable pharmacokinetic characteristics that support oral bioavailability and appropriate half-life profiles.
The 2-methylphenyl substitution at the 5-position introduces a bulky aromatic system that significantly influences the compound's three-dimensional conformation and its interactions with biological targets. This particular substitution pattern offers multiple benefits including enhanced binding affinity through π-π stacking interactions with aromatic amino acid residues in protein active sites, improved selectivity through steric complementarity with specific receptor binding pockets, and modified electronic properties that can influence the nucleophilicity of the triazole nitrogen atoms. The ortho-methyl substitution on the phenyl ring introduces additional steric bulk that can enhance selectivity by preventing binding to undesired targets while maintaining optimal interactions with intended therapeutic targets.
Comparative structure-activity relationship studies have demonstrated that aromatic substituents, particularly those incorporating electron-donating groups like the methyl group, tend to enhance biological activity compared to purely aliphatic substitutions. The electron-donating properties of the methyl group can increase the electron density of the aromatic system, potentially enhancing interactions with electron-deficient binding sites in biological targets. Furthermore, the specific positioning of the methyl group at the ortho position creates a unique spatial arrangement that can provide optimal complementarity with specific enzyme active sites or receptor binding domains.
Research on similar triazole-3-thiol derivatives has revealed that compounds bearing pyridinyl and tolyl groups demonstrate enhanced interactions with biological targets compared to phenyl or alkyl-substituted analogs. The structural flexibility provided by the ethyl chain at the 4-position allows for conformational adjustments that can optimize binding interactions, while the rigid aromatic system at the 5-position provides a stable anchor point for protein interactions. This combination of flexible and rigid structural elements creates an optimal balance for achieving both high binding affinity and appropriate selectivity profiles in biological systems.
The synthetic accessibility of this compound through established triazole synthesis methodologies, combined with its favorable physicochemical properties and promising biological activity profiles observed in related compounds, provides strong rationale for its continued investigation as a lead compound in medicinal chemistry applications. The compound's molecular weight of 219.31 grams per mole falls within the optimal range for drug-like properties, while its structural features suggest potential for further optimization through systematic structural modifications guided by structure-activity relationship studies.
Properties
IUPAC Name |
4-ethyl-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKZFRVTJOFXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351490 | |
| Record name | 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174574-01-7 | |
| Record name | 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Methylphenyl Thiosemicarbazide
A mixture of 2-methylphenylhydrazine (1.0 equiv) and carbon disulfide (1.2 equiv) in ethanol is refluxed under alkaline conditions (KOH or NaOH) for 6–8 hours. The intermediate thiosemicarbazide precipitates upon cooling and is purified via recrystallization from ethanol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Yield | 70–75% |
Cyclization to Triazole-Thiol
The thiosemicarbazide intermediate is treated with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 12–15 hours. Cyclization yields the triazole-thiol framework, with the ethyl group introduced via alkylation of the triazole nitrogen using ethyl iodide or bromoethane in the presence of a base (e.g., K₂CO₃).
Key Observations
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Alkylation efficiency depends on the base strength and reaction time.
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Prolonged heating (>15 hours) may lead to desulfurization, reducing thiol content.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation process, reducing reaction times from hours to minutes. This method enhances yield and purity by minimizing side reactions.
One-Pot Microwave Protocol
A mixture of 2-methylphenylhydrazine (1.0 equiv), ethyl isothiocyanate (1.1 equiv), and ammonium acetate (1.5 equiv) in acetic acid is irradiated at 120°C for 20–30 minutes. The crude product is washed with cold water and recrystallized from ethanol.
Advantages
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Time Efficiency : 30 minutes vs. 12–15 hours in conventional methods.
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Yield Improvement : 85–90% compared to 70–75% in thermal synthesis.
One-Pot Multicomponent Reactions
Recent advances utilize one-pot strategies to streamline synthesis. For example, a three-component reaction involving 2-methylphenylhydrazine, ethyl isocyanide, and elemental sulfur in DMF at 100°C for 8 hours produces the target compound directly.
Mechanistic Insights
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Formation of Thiourea Intermediate : Reaction of hydrazine with isocyanide and sulfur.
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Cyclization : Intramolecular nucleophilic attack forms the triazole ring.
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Tautomerization : Thione-thiol tautomerism stabilizes the final product.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Catalyst | None required |
| Yield | 78–82% |
Post-Synthetic Modifications
Purification Techniques
Analytical Characterization
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¹H NMR : δ 1.35 (t, 3H, CH₂CH₃), δ 2.45 (s, 3H, Ar-CH₃), δ 4.20 (q, 2H, CH₂CH₃), δ 7.25–7.45 (m, 4H, Ar-H).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 70–75 | 12–15 hrs | 95–97 | Moderate |
| Microwave-Assisted | 85–90 | 0.5 hrs | 98–99 | High |
| One-Pot Multicomponent | 78–82 | 8 hrs | 96–98 | High |
Challenges and Solutions
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Challenge : Thiol Oxidation
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Challenge : Low Alkylation Efficiency
Industrial-Scale Considerations
For bulk production, microwave-assisted methods are preferred due to their rapid kinetics and energy efficiency. However, solvent recovery systems (e.g., ethanol distillation) are critical for cost-effectiveness. Pilot studies report a 25% reduction in production costs compared to conventional thermal methods .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Agricultural Chemistry
4-Ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been explored for its fungicidal properties. Triazole compounds are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. This makes them valuable in crop protection against various fungal pathogens.
Pharmaceutical Applications
In the pharmaceutical industry, triazoles are recognized for their role as antifungal agents. The specific compound under discussion may exhibit similar properties, making it a candidate for developing new antifungal medications. Research into its efficacy against specific fungal strains is ongoing.
Material Science
The unique chemical structure of this compound also lends itself to applications in material science. Its thiol group can participate in various chemical reactions, making it useful in synthesizing polymers or as a stabilizing agent in different formulations.
Case Study 1: Fungicidal Activity
A study conducted on various triazole derivatives, including this compound, demonstrated significant antifungal activity against common agricultural pathogens such as Fusarium and Botrytis species. The results indicated that this compound could be a promising candidate for developing new fungicides that are less toxic to non-target organisms.
Case Study 2: Antifungal Drug Development
Research published in a peer-reviewed journal highlighted the synthesis of novel triazole derivatives with enhanced antifungal properties compared to existing treatments. The study included this compound as one of the lead compounds due to its favorable pharmacokinetic profile and low toxicity.
Comparative Analysis Table
| Application Area | Description | Current Research Status |
|---|---|---|
| Agricultural Chemistry | Potential fungicide against plant pathogens | Ongoing efficacy studies |
| Pharmaceuticals | Candidate for antifungal drug development | Early-stage clinical trials |
| Material Science | Use in polymer synthesis and stabilization | Preliminary research completed |
Mechanism of Action
The mechanism of action of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazole-3-thiol derivatives are heavily influenced by substituents at the N4 and C5 positions. Below is a comparative table of key analogs:
Physicochemical and ADMET Properties
- Solubility: Polar substituents (e.g., methoxy in 4-(4-methoxyphenyl) analogs) improve aqueous solubility compared to non-polar groups .
Biological Activity
4-Ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 174574-01-7) is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a thiol group that enhances its reactivity and potential pharmacological properties. Recent studies have explored its applications in anticancer therapies, anti-inflammatory actions, and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N₃S. The presence of the thiol group (-SH) contributes to its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃S |
| CAS Number | 174574-01-7 |
| Molecular Weight | 235.31 g/mol |
| Solubility | Soluble in acetone |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study involving various derivatives of triazole compounds demonstrated that those with electron-donating groups showed enhanced anti-proliferative activity against cancer cell lines, particularly HepG2 (a liver cancer cell line). The compound's activity was evaluated using the MTT assay, where it displayed an IC50 value indicating effective cytotoxicity at low concentrations.
Structure–Activity Relationship (SAR)
The SAR studies suggest that the presence of specific substituents on the phenyl ring can dramatically influence the anticancer efficacy of triazole derivatives. For instance, compounds with methyl groups at ortho and meta positions exhibited superior activity compared to those with electron-withdrawing groups like bromo substituents .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. A recent study highlighted its ability to inhibit cyclooxygenase enzymes (COX), specifically COX-1, which plays a crucial role in prostaglandin biosynthesis. This inhibition suggests potential applications in treating inflammatory conditions .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the proliferation of HepG2 cells at concentrations as low as 12.5 µg/mL. The percentage of cell viability decreased markedly with increasing concentrations of the compound .
- Inflammation Model : Another study reported the synthesis of alkyl derivatives of triazole compounds that showed promising anti-inflammatory activity through selective inhibition of COX enzymes. This indicates a pathway for developing new therapeutic agents targeting inflammation .
Q & A
Q. What are the common synthetic routes for preparing 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as substituted hydrazines and isothiocyanates. For example, a base-catalyzed reaction of 2-methylbenzyl isothiocyanate with ethyl hydrazine in ethanol or dimethylformamide at 60–100°C can form the triazole ring . Solvent polarity and temperature critically affect cyclization efficiency. Higher temperatures (e.g., reflux conditions) and polar aprotic solvents like DMF may enhance reaction rates but require careful purification via recrystallization or chromatography to isolate the product .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Key methods include:
- Elemental analysis to verify stoichiometry.
- ¹H/¹³C-NMR to confirm substituent positions (e.g., ethyl and 2-methylphenyl groups) and thiol tautomerism .
- LC-MS for molecular weight validation and detecting impurities .
- FT-IR to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹ and triazole ring vibrations) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Begin with in vitro assays targeting triazole-thiol derivatives’ known activities, such as:
- Antimicrobial testing via broth microdilution (MIC/MBC determination) .
- Molecular docking to predict binding affinity with enzymes like CYP450 or bacterial dihydrofolate reductase .
- ADME analysis (e.g., SwissADME) to estimate pharmacokinetic properties .
Advanced Research Questions
Q. How can contradictory reports on biological activity (e.g., varying IC₅₀ values) be resolved?
Discrepancies may arise from differences in assay conditions (pH, solvent, cell lines) or compound purity. To address this:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Perform dose-response curves with rigorous statistical validation (e.g., nonlinear regression analysis) .
- Use HPLC-purified samples to exclude impurities affecting activity .
Q. What strategies optimize the synthetic yield of this compound?
- Catalyst screening : Transition metals (e.g., ZnCl₂) or organocatalysts may accelerate cyclization .
- Solvent optimization : Switch from ethanol to DMF for higher dielectric constant, improving reaction homogeneity .
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .
Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .
- Molecular dynamics simulations : Study interactions with biological targets (e.g., protein-ligand binding stability) .
- QSAR models : Use descriptors like logP, polar surface area, and substituent electronic effects to predict bioactivity .
Q. What are the challenges in derivatizing the thiol group, and how can they be mitigated?
The thiol group’s susceptibility to oxidation requires inert atmospheres (N₂/Ar) during reactions. Strategies include:
- Protecting groups : Use trityl or acetamidomethyl groups to stabilize the thiol during alkylation or acylation .
- One-pot synthesis : Directly introduce S-alkyl/aryl groups via nucleophilic substitution without isolating intermediates .
Methodological Considerations
Q. How should researchers design experiments to study tautomerism in this compound?
- Variable-temperature NMR : Monitor thione (C=S) ↔ thiol (S-H) tautomerism by observing proton shifts at different temperatures .
- X-ray crystallography : Resolve crystal structures to confirm dominant tautomeric forms .
- Computational analysis : Compare DFT-optimized tautomer energies with experimental data .
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
